1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3IOS. This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The presence of halogens allows for coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted phenylpropanones, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and trifluoromethylthio groups enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-1-(2-iodo-3-(trifluoromethyl)phenyl)propan-2-one
- 1-Bromo-1-(2-iodo-3-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(2-iodo-3-(chloromethylthio)phenyl)propan-2-one
Uniqueness
1-Bromo-1-(2-iodo-3-(trifluoromethylthio)phenyl)propan-2-one stands out due to the presence of the trifluoromethylthio group, which imparts unique electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H7BrF3IOS |
---|---|
Molecular Weight |
439.03 g/mol |
IUPAC Name |
1-bromo-1-[2-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,1H3 |
InChI Key |
HTDQDPQHFWFWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)I)Br |
Origin of Product |
United States |
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